molecular formula C25H16O B14709153 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- CAS No. 13304-70-6

1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl-

Cat. No.: B14709153
CAS No.: 13304-70-6
M. Wt: 332.4 g/mol
InChI Key: ZSONKFUQFYBRBD-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- is a complex organic compound with a unique structure that combines an indene core with naphthalene and phenyl groups

Preparation Methods

The synthesis of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene moiety is introduced to the indene core.

    Introduction of the Phenyl Group: The phenyl group can be added via a similar Friedel-Crafts reaction or through a Suzuki coupling reaction, which involves the use of palladium catalysts.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles (e.g., amines) are introduced to the compound.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- can be compared with other similar compounds, such as:

    1H-Inden-1-one, 2-(1-naphthalenyl)-3-[(4-nitrophenyl)methoxy]-: This compound has a similar indene core but different substituents, leading to distinct chemical properties and applications.

    1H-Inden-1-one, 3-[(3-methoxyphenyl)methoxy]-2-(1-naphthalenyl)-:

The uniqueness of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- lies in its specific combination of functional groups, which confer unique chemical and physical properties.

Properties

CAS No.

13304-70-6

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

3-naphthalen-1-yl-2-phenylinden-1-one

InChI

InChI=1S/C25H16O/c26-25-22-15-7-6-14-21(22)24(23(25)18-10-2-1-3-11-18)20-16-8-12-17-9-4-5-13-19(17)20/h1-16H

InChI Key

ZSONKFUQFYBRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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